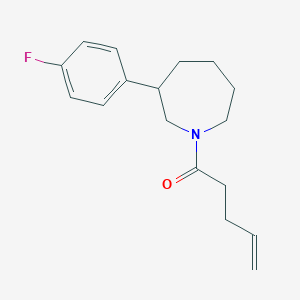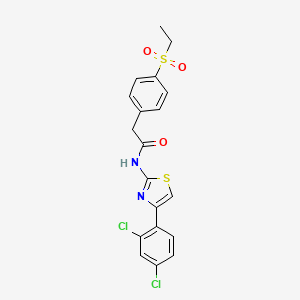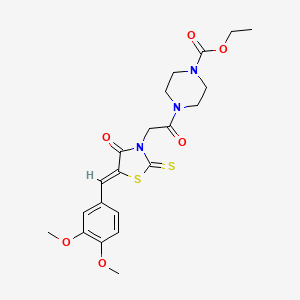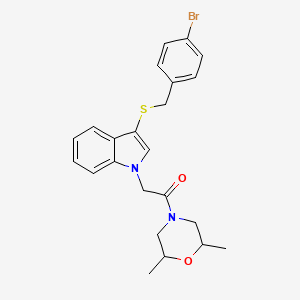![molecular formula C11H16ClF3N2O3S B2910765 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1856073-80-7](/img/structure/B2910765.png)
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound used in scientific research for its unique properties. It is a sulfonyl chloride derivative and a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves the inhibition of this compound. This enzyme is responsible for the breakdown of epoxyeicosatrienoic acids (EETs), which are important signaling molecules in the body. Inhibition of this compound leads to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of this compound leads to an increase in the levels of EETs, which have anti-inflammatory, vasodilatory, and analgesic effects. This compound has also been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride in lab experiments include its potent inhibitory activity against this compound, high yield and purity in synthesis, and its potential therapeutic applications. However, the limitations include its high cost and the need for specialized equipment and expertise in handling and storage.
Direcciones Futuras
There are several future directions for research on 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride. These include:
1. Further studies on the therapeutic potential of this compound in various diseases, including hypertension, diabetes, and inflammation.
2. Development of new analogs and derivatives of this compound with improved pharmacological properties.
3. Investigation of the safety and toxicity of this compound in animal models and clinical trials.
4. Exploration of the potential use of this compound in combination with other drugs for synergistic effects.
Conclusion
In conclusion, this compound is a potent inhibitor of this compound with potential therapeutic applications in various diseases. Its unique properties and mechanism of action make it an important compound for scientific research. Further studies are needed to fully understand its therapeutic potential and to develop new analogs and derivatives with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves a multistep process. The starting material is 3,3,3-trifluoropropyl alcohol, which undergoes a series of reactions to form the final product. The process involves the use of various reagents and catalysts, including sodium hydride, potassium carbonate, and triethylamine. The final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of this compound, an enzyme that plays a crucial role in the metabolism of fatty acids. Inhibition of this compound has been shown to have beneficial effects in various diseases, including hypertension, diabetes, and inflammation. This compound has also been studied for its potential use in treating pain and cancer.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-8(2)5-17-6-10(21(12,18)19)9(16-17)7-20-4-3-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGSSYOGZRSSEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)

![tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2910685.png)
![3-(2-methoxyethyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2910687.png)
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)




![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)

![8-methoxy-3-phenethyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2910704.png)
